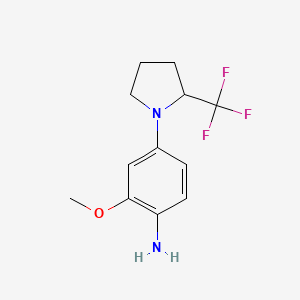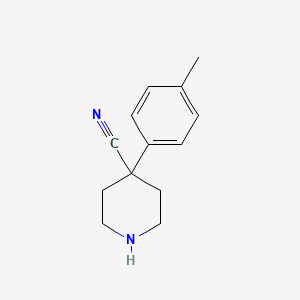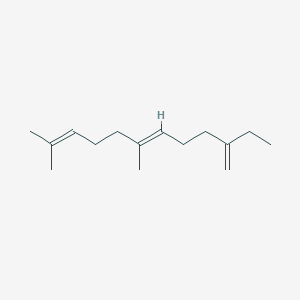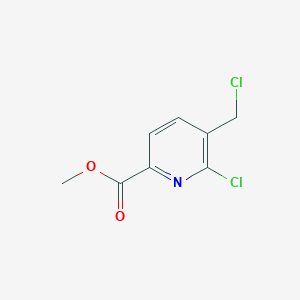
Methyl 6-chloro-5-(chloromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-(chloromethyl)picolinate: is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol It is a derivative of picolinic acid, characterized by the presence of both a chloro and a chloromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(chloromethyl)picolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-methylpicolinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-5-(chloromethyl)picolinate can undergo nucleophilic substitution reactions where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl 6-methylpicolinate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 6-methoxy-5-(methoxymethyl)picolinate.
Oxidation: Products include various carboxylic acids or aldehydes.
Reduction: Methyl 6-methylpicolinate.
Scientific Research Applications
Methyl 6-chloro-5-(chloromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 6-chloro-5-(chloromethyl)picolinate exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the chloro and chloromethyl groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Methyl 6-methylpicolinate: Lacks the chloro and chloromethyl groups, making it less reactive in certain substitution reactions.
Methyl 6-chloropicolinate: Contains only one chloro group, resulting in different reactivity and applications.
Methyl 5-chloropicolinate: The position of the chloro group affects its chemical properties and reactivity.
Uniqueness: Methyl 6-chloro-5-(chloromethyl)picolinate is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functional groups allow for a wider range of chemical transformations compared to similar compounds.
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl 6-chloro-5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-3-2-5(4-9)7(10)11-6/h2-3H,4H2,1H3 |
InChI Key |
HVZWUXSEZYFBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
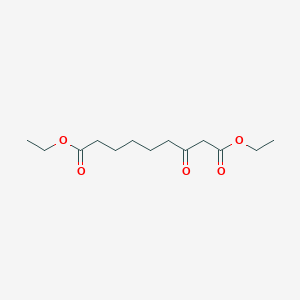
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
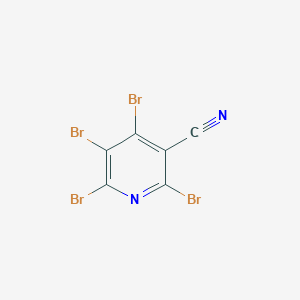

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
